1-(3-Bromo-5-methylbenzyl)pyrrolidine

Physicochemical Profiling ADME Prediction Medicinal Chemistry

1-(3-Bromo-5-methylbenzyl)pyrrolidine is an N-benzylpyrrolidine derivative characterized by concurrent bromo and methyl substituents on the meta-positioned aromatic ring. This specific 3,5-disubstitution pattern delivers a balanced profile of calculated lipophilicity (XLogP3-AA = 3.3) and a molecular weight (254.17 g/mol) that distinguishes it from mono-substituted analogs.

Molecular Formula C12H16BrN
Molecular Weight 254.17 g/mol
CAS No. 1704069-69-1
Cat. No. B1382237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-5-methylbenzyl)pyrrolidine
CAS1704069-69-1
Molecular FormulaC12H16BrN
Molecular Weight254.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Br)CN2CCCC2
InChIInChI=1S/C12H16BrN/c1-10-6-11(8-12(13)7-10)9-14-4-2-3-5-14/h6-8H,2-5,9H2,1H3
InChIKeyZAMCVDLWUVTDCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-5-methylbenzyl)pyrrolidine (CAS 1704069-69-1): A Dual-Functionalized Pyrrolidine Building Block


1-(3-Bromo-5-methylbenzyl)pyrrolidine is an N-benzylpyrrolidine derivative characterized by concurrent bromo and methyl substituents on the meta-positioned aromatic ring [1]. This specific 3,5-disubstitution pattern delivers a balanced profile of calculated lipophilicity (XLogP3-AA = 3.3) and a molecular weight (254.17 g/mol) that distinguishes it from mono-substituted analogs [1]. While classified broadly by vendors as a dopamine transporter (DAT) inhibitor, its principal procurement value stems from its dual synthetic handles: the aryl bromide for transition-metal-catalyzed cross-coupling and the tertiary amine for further elaboration or salt formation [2].

Why Generic Substitution of 1-(3-Bromo-5-methylbenzyl)pyrrolidine Poses a Risk in MedChem Campaigns


Substituting 1-(3-Bromo-5-methylbenzyl)pyrrolidine with a close analog like 1-(3-bromobenzyl)pyrrolidine or 1-(3-methylbenzyl)pyrrolidine uniformly compromises either synthetic utility or physicochemical properties [1][2]. Removing the methyl group eliminates a key modulator of steric hindrance and lipophilicity, while removing the bromine atom destroys the primary heavy-atom handle for cross-coupling, rendering the molecule a synthetic dead-end for many fragment-elaboration workflows. Furthermore, regioisomeric variations (e.g., 4-bromo-3-methyl substitution) alter the aromatic ring's electronic landscape, directly impacting reactivity in palladium-catalyzed coupling reactions [3]. The specific 3-bromo-5-methyl pattern thus occupies a unique property space that cannot be replicated by simple analogs.

Quantitative Differentiation of 1-(3-Bromo-5-methylbenzyl)pyrrolidine from its Closest Analogs


Computed Lipophilicity Comparison: 1-(3-Bromo-5-methylbenzyl)pyrrolidine vs. Mono-Substituted Analogs

The concurrent presence of bromo and methyl groups results in a computed XLogP3-AA value of 3.3 for 1-(3-bromo-5-methylbenzyl)pyrrolidine, placing it between the more lipophilic 1-(3-bromobenzyl)pyrrolidine (XLogP3 = 3.5) and the less lipophilic 1-(3-methylbenzyl)pyrrolidine (XLogP3-AA = 2.6) [1][2]. This intermediate lipophilicity is often desirable for optimizing blood-brain barrier penetration while maintaining sufficient aqueous solubility for in vitro assay compatibility.

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Synthetic Utility: The Aryl Bromide Handle Enables Downstream Diversification

The 3-bromo substituent on the target compound provides a robust chemical handle for diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type couplings, a feature entirely absent in the methyl-only analog 1-(3-methylbenzyl)pyrrolidine [1]. Conversely, the bromo-only analog 1-(3-bromobenzyl)pyrrolidine lacks the 5-methyl group that can sterically and electronically influence the selectivity of cross-coupling events, potentially leading to a different product distribution [2]. Quantitative reactivity data towards specific coupling partners has not been published for these compounds, but the structural features are well-established in the synthetic literature.

Fragment-Based Drug Discovery C-C Coupling Synthetic Methodology

Molecular Weight and Heavy Atom Count Increment vs. Des-methyl Analog

1-(3-Bromo-5-methylbenzyl)pyrrolidine has a molecular weight of 254.17 g/mol and a heavy atom count of 14, compared to 240.14 g/mol and 13 heavy atoms for 1-(3-bromobenzyl)pyrrolidine (des-methyl analog) [1]. This incremental increase in steric bulk and electron density can influence target binding and pharmacokinetic properties when used as a core scaffold.

Fragment Library Design Lead Optimization Rule-of-Three Compliance

Optimal Deployment Scenarios for 1-(3-Bromo-5-methylbenzyl)pyrrolidine in Scientific Workflows


Fragment-Based Drug Discovery (FBDD) Library Design

The compound's balanced molecular weight (254.17 Da) and dual-functionality make it a superior choice over mono-substituted benzylpyrrolidines for fragment libraries targeting CNS proteins. Its intermediate lipophilicity (XLogP3 = 3.3) supports BBB penetration potential, while the bromine atom permits fragment elaboration via cross-coupling without introducing additional heavy atoms, keeping the core scaffold compliant with fragment-like physicochemical space [1].

Scaffold for Dopamine Transporter (DAT) Probe Development

Pyrrolidine derivatives with benzyl substitution have demonstrated activity at monoamine transporters [1]. The specific 3-bromo-5-methyl pattern of this compound offers a distinct electronic and steric profile compared to unsubstituted or para-substituted analogs, making it a valuable scaffold for structure-activity relationship (SAR) studies aimed at optimizing DAT affinity and selectivity.

Synthetic Intermediate for Complex CNS Agents

The compound serves as a key intermediate for constructing more complex molecules via palladium-catalyzed cross-coupling. The aryl bromide can react with boronic acids, amines, or alkynes to generate diverse libraries of 1-benzylpyrrolidine derivatives. This synthetic flexibility, combined with the pre-installed methyl group, bypasses the need for additional alkylation or deprotection steps, streamlining the synthesis of potential therapeutic candidates [2].

Physicochemical Tool Compound for logP Optimization Studies

With a computed logP precisely bracketed by its bromo-only (3.5) and methyl-only (2.6) analogs, this compound is ideal as a calibration standard or test probe in computational and experimental logP determination methods. Researchers developing predictive models for ADME properties can use this compound to benchmark algorithms due to its well-defined, intermediate lipophilicity value [3].

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